三溴乙腈

描述

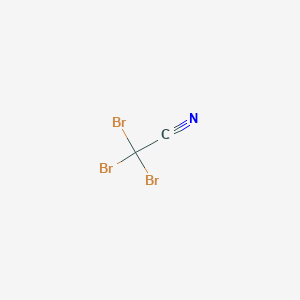

Tribromoacetonitrile is a chemical compound that can be studied through its vibrational spectra. The infrared (IR) and low-frequency Raman spectra of liquid tribromoacetonitrile and its isotopic derivative have been recorded, providing insights into its molecular structure. Isotopic shifts and depolarization ratios were used to assign the spectra, and the isotopic product rule was applied with an assumed CNDO optimized geometry to understand the compound's characteristics .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of tribromoacetonitrile, they do offer insights into related chemical synthesis processes. For example, the synthesis of various ruthenium(II) complexes in paper demonstrates the complexity and the need for improved synthetic pathways in the field of chemistry. Although this does not directly pertain to tribromoacetonitrile, it highlights the importance of developing efficient synthesis methods for complex molecules.

Molecular Structure Analysis

The molecular structure of tribromoacetonitrile has been analyzed through vibrational spectroscopy. The application of the isotopic product rule, assuming a CNDO optimized geometry, has allowed for a detailed understanding of the compound's structure. This analysis is crucial for determining the physical and chemical properties of tribromoacetonitrile .

Chemical Reactions Analysis

The papers provided do not specifically address the chemical reactions of tribromoacetonitrile. However, the stability of trihalide ions, including tribromide, in various solvents has been evaluated, which may indirectly relate to the reactivity of tribromoacetonitrile in different environments. The order of stability for these trihalides in aprotic solvents is noted, which could be relevant for understanding the reactivity of tribromoacetonitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of tribromoacetonitrile can be inferred from its vibrational spectra. The IR and Raman spectra provide information about the bond strengths and molecular interactions within the compound. Additionally, the stability of related trihalide ions in different solvents gives some indication of the compound's behavior in various chemical environments. The electrochemical data from the voltammetric evaluation can also contribute to understanding the compound's properties in solution .

科学研究应用

化学中的同位素研究

三溴乙腈已被用于同位素研究,以了解其分子结构和行为。研究人员合成了[15N]三溴乙腈并记录了其拉曼光谱,从而确定了基本振动、倍频、组合和差异带。这项研究有助于使用三溴乙腈作为模型化合物来理解分子结构(Suero, McNeil, & Márquez, 1987)。

环境毒理学和水质安全

三溴乙腈被确定为水处理过程中的一种消毒副产物。它是一类被称为卤代乙腈(HANs)的化合物的一部分,已被研究其毒性特征,包括细胞毒性、遗传毒性和对生物硫醇的反应性。这些研究对于了解饮用水中污染物的潜在健康影响至关重要(Wei et al., 2020)。

分析化学和检测技术

在分析化学中,三溴乙腈已被研究其在各种条件下的稳定性和分解。这项研究对于准确识别和定量测定环境样品中的三溴乙腈和类似化合物至关重要,特别是在水质和污染的背景下(Chen et al., 2002)。

比较毒性研究

研究还着重比较三溴乙腈与其他卤代乙腈和受监管的卤代乙酸的毒性。这些研究在环境健康和毒理学中具有重要意义,有助于更好地了解处理水中不同消毒副产物的相对风险(Muellner et al., 2007)。

冷却废水和海洋污染

已对沿海核电站冷却废水中三溴乙腈的存在进行了研究。这项研究对于评估核电厂对海洋生态系统的环境影响以及制定减轻这种影响的策略至关重要(Allonier et al., 1999)。

安全和危害

Tribromoacetonitrile is very toxic and produces hazardous decomposition products . It is recommended to use a NIOSH-approved full face chemical cartridge respirator equipped with the appropriate organic vapor cartridges when working with this chemical . If it makes contact with your gloves, or if a tear, hole, or puncture develops, remove them at once .

属性

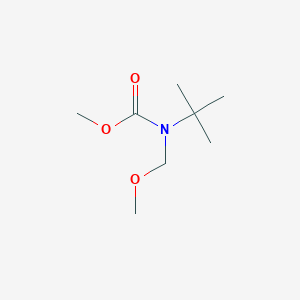

IUPAC Name |

2,2,2-tribromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br3N/c3-2(4,5)1-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNIHYDTZZOFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br3N | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021669 | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tribromoacetonitrile is a liquid. (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992) | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Tribromoacetonitrile | |

CAS RN |

75519-19-6 | |

| Record name | TRIBROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tribromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075519196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-bis[[(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]bismuthanyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B141454.png)

![[2-(4-Methoxyphenyl)ethyl]dimethylamine](/img/structure/B141458.png)